1-(Bromomethyl)-2-ethynylbenzene
CAS No.: 211508-95-1
Cat. No.: VC7958338
Molecular Formula: C9H7B
Molecular Weight: 195.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 211508-95-1 |
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Molecular Formula | C9H7B |
Molecular Weight | 195.06 g/mol |
IUPAC Name | 1-(bromomethyl)-2-ethynylbenzene |
Standard InChI | InChI=1S/C9H7Br/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2 |
Standard InChI Key | VQYHSHIINCLCJO-UHFFFAOYSA-N |
SMILES | C#CC1=CC=CC=C1CBr |
Canonical SMILES | C#CC1=CC=CC=C1CBr |
Introduction
Structural and Molecular Characteristics
Chemical Identity
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IUPAC Name: 1-(Bromomethyl)-2-ethynylbenzene
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Synonyms: 2-Ethynylbenzyl bromide, ortho-ethynylbenzyl bromide .
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Molecular Formula: C9H7Br
Structural Features
The compound consists of a benzene ring with a bromomethyl group at position 1 and an ethynyl group at position 2. This ortho-substitution pattern creates steric and electronic effects that influence its reactivity .
Synthesis and Preparation
Key Synthetic Routes
1-(Bromomethyl)-2-ethynylbenzene is typically synthesized via bromination of 2-ethynyltoluene derivatives. A common method involves:
Alternative Approaches
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Palladium-Catalyzed Coupling: Reactions involving aryl halides and terminal alkynes, though less common for this specific compound .
Physical and Chemical Properties
Physical Properties
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Boiling Point: 195°C (estimated).
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Density: 1.52 g/cm³.
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Solubility: Soluble in organic solvents (e.g., ethanol, acetone, DCM) .
Chemical Reactivity
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Bromomethyl Group: Participates in nucleophilic substitution (SN2) reactions, enabling alkylation of amines, thiols, and alcohols .
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Ethynyl Group: Engages in Sonogashira couplings, cycloadditions, and click chemistry .
Applications in Organic Synthesis
Palladium-Catalyzed Reactions
The ethynyl group facilitates cross-couplings, such as:
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Sonogashira Coupling: With aryl halides to form diarylalkynes .
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Cyclization Reactions: Intramolecular couplings yielding fused polycyclic compounds .
Bioconjugation
The compound’s dual functionality allows its use in tagging biomolecules (e.g., proteins, DNA) for fluorescent probes or drug delivery systems .
Spectroscopic Data
NMR Spectroscopy
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1H NMR (CDCl3): δ 7.46–7.43 (m, 1H, Ar-H), 7.34–7.31 (m, 1H, Ar-H), 4.49 (s, 2H, CH2Br), 3.11 (s, 1H, C≡CH) .
Mass Spectrometry
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